molecular formula C26H31N3O2S B10886617 1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine

1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine

Cat. No.: B10886617
M. Wt: 449.6 g/mol
InChI Key: FOZUYPWQXOXNAH-UHFFFAOYSA-N
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Description

1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine typically involves multiple steps, starting with the preparation of the piperidine and piperazine rings. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to optimize yield and purity. The use of high-throughput screening and parallel synthesis can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of piperazine derivatives with biological targets.

    Medicine: This compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The naphthalen-2-ylsulfonyl group may enhance binding affinity to these targets, while the piperidine and piperazine rings can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-Benzyl-4-(naphthalen-1-ylsulfonyl)piperazine
  • 1-Benzyl-4-(phenylsulfonyl)piperazine
  • 1-Benzyl-4-(methylsulfonyl)piperazine

Uniqueness: 1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine is unique due to the presence of both a naphthalen-2-ylsulfonyl group and a piperidine ring, which can confer distinct biological activities and chemical properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H31N3O2S

Molecular Weight

449.6 g/mol

IUPAC Name

1-benzyl-4-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)piperazine

InChI

InChI=1S/C26H31N3O2S/c30-32(31,26-11-10-23-8-4-5-9-24(23)20-26)29-14-12-25(13-15-29)28-18-16-27(17-19-28)21-22-6-2-1-3-7-22/h1-11,20,25H,12-19,21H2

InChI Key

FOZUYPWQXOXNAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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